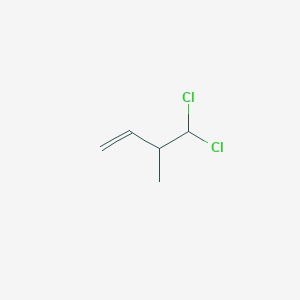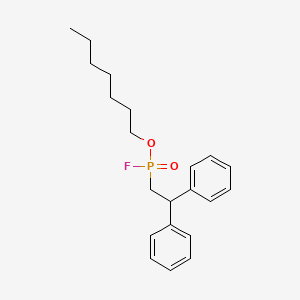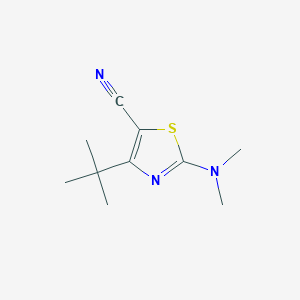
4,4-Dichloro-3-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-3-methylbut-1-ene is an organic compound with the molecular formula C₅H₈Cl₂ It is a chlorinated derivative of butene, characterized by the presence of two chlorine atoms and a methyl group attached to the butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Major Products Formed:
Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.
Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.
Comparación Con Compuestos Similares
3-Methylbut-1-ene: A non-chlorinated analog with similar structural features but lacking the chlorine atoms.
4,4-Dibromo-3-methylbut-1-ene: A brominated analog with bromine atoms instead of chlorine.
2-Methylbut-2-ene: An isomer with a different arrangement of the double bond and substituents.
Uniqueness: 4,4-Dichloro-3-methylbut-1-ene is unique due to the presence of two chlorine atoms at the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This unique structure allows for specific reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
88226-91-9 |
|---|---|
Fórmula molecular |
C5H8Cl2 |
Peso molecular |
139.02 g/mol |
Nombre IUPAC |
4,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3 |
Clave InChI |
FQKJYZHLMHBKPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)



![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)


